molecular formula C24H19ClN4S B4987335 3-[(2-chlorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole

3-[(2-chlorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No. B4987335
M. Wt: 431.0 g/mol
InChI Key: VBELRPWZPHWBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-chlorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole is a novel compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the family of triazinoindoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-[(2-chlorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole is not fully understood. However, it has been suggested that the compound may exert its biological activities by interacting with specific targets in the cells. For example, the anticancer activity of this compound may be attributed to its ability to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(2-chlorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole have been studied in vitro and in vivo. In a study conducted by Wang et al., it was found that this compound inhibited the growth of human lung cancer cells by inducing apoptosis and cell cycle arrest. Another study by Zhang et al. reported that this compound showed antibacterial activity by inhibiting the growth of Staphylococcus aureus. Furthermore, it was also found to possess anti-inflammatory activity in a study conducted by Li et al.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(2-chlorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole in lab experiments is its diverse biological activities. This compound has shown promising results in various scientific research applications, making it a potential candidate for drug discovery. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research on 3-[(2-chlorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole. One of the directions is to investigate its potential as a lead compound for drug discovery. Further studies can be conducted to optimize its chemical structure and improve its pharmacokinetic properties. Another direction is to explore its mechanism of action and identify its molecular targets. This can lead to the development of more specific and effective drugs. Additionally, the potential of this compound in combination therapy can also be explored.

Synthesis Methods

The synthesis of 3-[(2-chlorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole has been reported in the literature. The synthesis involves the reaction of 2-chlorobenzyl chloride with potassium thioacetate to give 2-chlorobenzylthioacetate. This intermediate is then reacted with 3-aminoindole in the presence of palladium catalyst to give the desired compound.

Scientific Research Applications

3-[(2-chlorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole has shown promising results in various scientific research applications. It has been reported to possess anticancer, antimicrobial, and anti-inflammatory activities. In a study conducted by Wang et al., it was found that this compound exhibited potent antitumor activity against human lung cancer cells. Another study by Zhang et al. reported that this compound showed significant antibacterial activity against Staphylococcus aureus. Furthermore, it was also found to possess anti-inflammatory activity in a study conducted by Li et al.

properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4S/c25-20-12-6-4-10-18(20)16-30-24-26-23-22(27-28-24)19-11-5-7-13-21(19)29(23)15-14-17-8-2-1-3-9-17/h1-13H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBELRPWZPHWBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-chlorobenzyl)sulfanyl]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole

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